molecular formula C5H12OS B13067774 1-Ethoxypropane-2-thiol

1-Ethoxypropane-2-thiol

Cat. No.: B13067774
M. Wt: 120.22 g/mol
InChI Key: AQBVBLNVWKOJKN-UHFFFAOYSA-N
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Description

1-Ethoxypropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is characterized by the presence of an ethoxy group (–OCH2CH3) and a thiol group (–SH) attached to a propane backbone. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxypropane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide, although this method may produce unwanted by-products .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiourea due to its efficiency in producing high yields of the desired thiol. The reaction is typically carried out under controlled conditions to minimize the formation of by-products and ensure the purity of the final product .

Mechanism of Action

The mechanism of action of 1-ethoxypropane-2-thiol involves its ability to undergo redox reactions and form stable complexes with various molecules. The thiol group can participate in nucleophilic attacks, making it a versatile reagent in chemical reactions. In biological systems, thiols play a crucial role in maintaining redox homeostasis and protecting cells from oxidative damage .

Comparison with Similar Compounds

    1-Ethoxypropane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-Propane-2-thiol: Lacks the ethoxy group, making it less versatile in certain reactions.

    Ethanethiol: A simpler thiol with a shorter carbon chain.

Uniqueness: 1-Ethoxypropane-2-thiol is unique due to the presence of both an ethoxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its dual functionality makes it valuable in both synthetic and industrial applications .

Properties

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

1-ethoxypropane-2-thiol

InChI

InChI=1S/C5H12OS/c1-3-6-4-5(2)7/h5,7H,3-4H2,1-2H3

InChI Key

AQBVBLNVWKOJKN-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)S

Origin of Product

United States

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